

Spectroscopic data of 1-Cyclopropyl-1-phenylethanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Cyclopropyl-1-phenylethanol

Cat. No.: B1583672

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A Technical Guide to the Spectroscopic Characterization of **1-Cyclopropyl-1-phenylethanol**

Introduction

1-Cyclopropyl-1-phenylethanol is a tertiary alcohol featuring a unique combination of a phenyl ring, a cyclopropyl group, and a methyl group all attached to a single carbinol carbon. This structure presents an interesting case for spectroscopic analysis, as the electronic and steric interactions between these moieties give rise to a distinct spectral fingerprint. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Understanding these spectroscopic characteristics is crucial for researchers in organic synthesis, medicinal chemistry, and materials science for reaction monitoring, quality control, and structural confirmation.

The methodologies and interpretations presented herein are grounded in fundamental principles of spectroscopy and are supplemented with comparative data from structurally related analogs to provide a comprehensive analytical framework.

Molecular Structure and Key Features

The central analytical challenge is to unambiguously identify the signals corresponding to each distinct functional group and to understand how their chemical environments influence their spectral properties.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **1-Cyclopropyl-1-phenylethanol**, both ^1H and ^{13}C NMR will provide critical information on the number of unique protons and carbons, their connectivity, and their chemical environments.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum is expected to be complex in the upfield region due to the cyclopropyl protons and will show characteristic aromatic signals. The absence of a proton on the carbinol carbon is a key feature for a tertiary alcohol.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale for Assignment
~ 7.20 - 7.50	Multiplet	5H	Ar-H	The five protons of the monosubstituted phenyl ring will appear as a complex multiplet in the typical aromatic region.
~ 1.90	Singlet	1H	-OH	The hydroxyl proton is a singlet and its chemical shift can vary depending on concentration and solvent.
~ 1.50	Singlet	3H	-CH ₃	The methyl protons are deshielded by the adjacent phenyl ring and oxygen atom, appearing as a singlet.
~ 1.10 - 1.30	Multiplet	1H	Cyclopropyl-CH	The single proton on the carbon of the cyclopropyl ring attached to the carbinol center.
~ 0.20 - 0.60	Multiplet	4H	Cyclopropyl-CH ₂	The four protons of the two CH ₂

groups in the cyclopropyl ring are highly shielded and appear far upfield as complex multiplets.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum will confirm the presence of all 11 carbon atoms in their unique chemical environments.

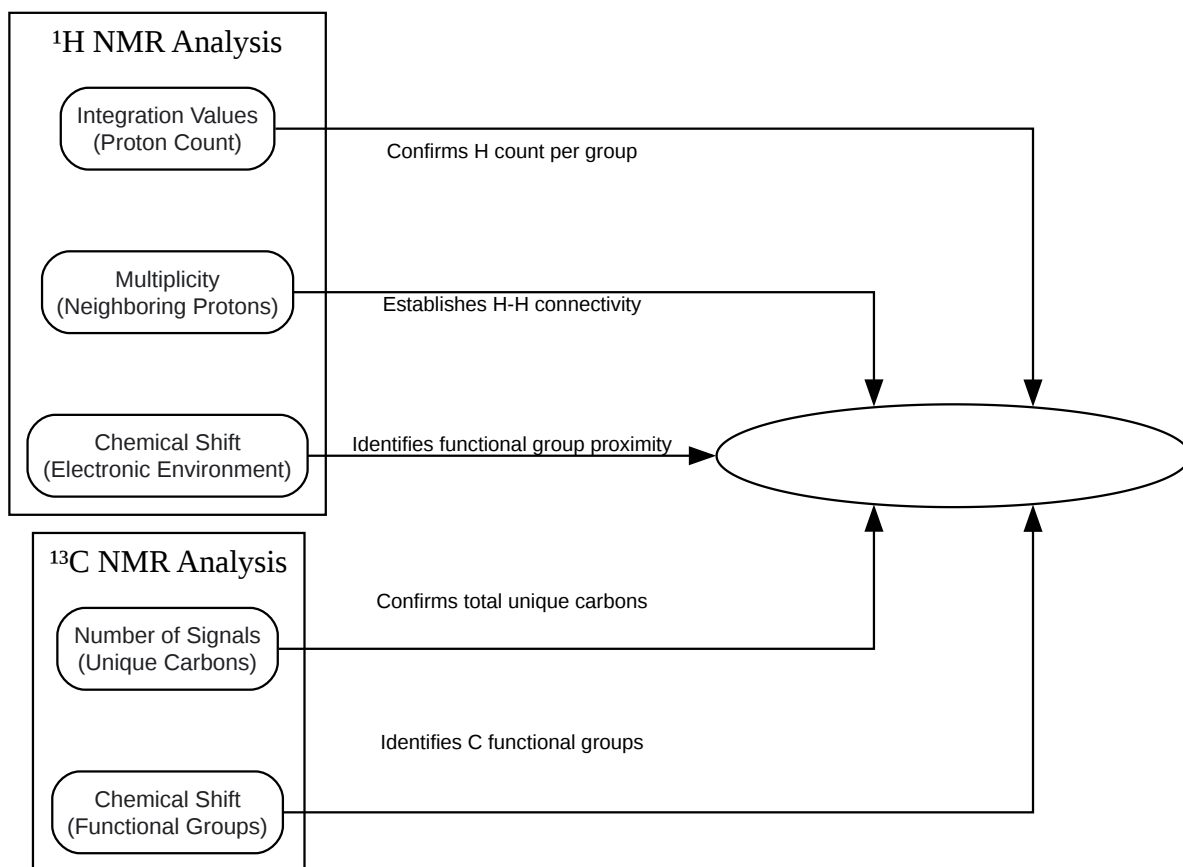
Predicted Chemical Shift (δ , ppm)	Assignment	Rationale for Assignment
~ 145 - 148	Quaternary Ar-C	The ipso-carbon of the phenyl ring, attached to the carbinol center.
~ 128.0	Ar-CH	Aromatic carbons ortho and para to the substituent.
~ 127.0	Ar-CH	Aromatic carbon meta to the substituent.
~ 75 - 78	Quaternary Carbinol-C	The tertiary carbinol carbon, deshielded by the oxygen and phenyl group.
~ 25 - 28	-CH ₃	The methyl carbon.
~ 18 - 22	Cyclopropyl-CH	The methine carbon of the cyclopropyl ring.
~ 1 - 5	Cyclopropyl-CH ₂	The two equivalent methylene carbons of the cyclopropyl ring, appearing at a very high field.

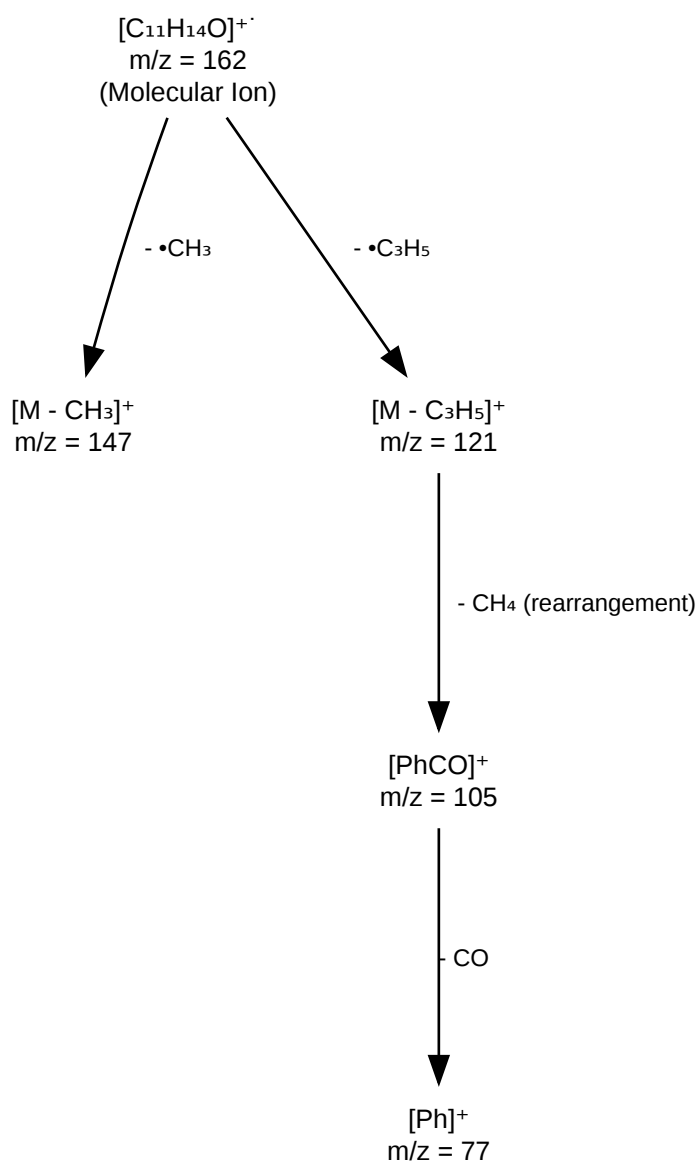
Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for a compound like **1-Cyclopropyl-1-phenylethanol** is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Instrument Setup:** Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure high resolution and a homogeneous magnetic field.
- **^1H NMR Acquisition:**
 - Acquire a one-pulse ^1H spectrum with a 90° pulse angle.
 - Set the spectral width to cover a range from -1 to 10 ppm.
 - Use a relaxation delay of 2-5 seconds.
 - Accumulate at least 16 scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover a range from 0 to 200 ppm.
 - Use a longer relaxation delay (e.g., 5-10 seconds) to ensure quantitative observation of all carbon signals, including quaternary carbons.
 - Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal.

Structural Elucidation Workflow





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com